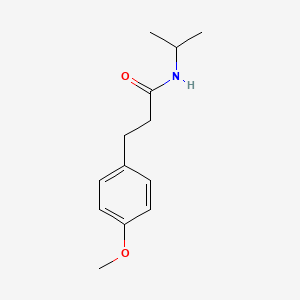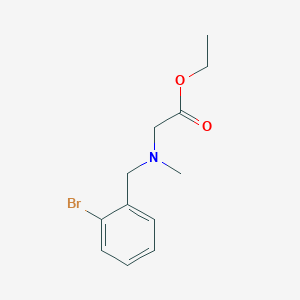
N-cyclopentyl-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(phenylthio)acetamide, also known as CPPT, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. CPPT belongs to the class of thioacetamide derivatives and is a potent inhibitor of histone deacetylase (HDAC) enzymes.
Mécanisme D'action
N-cyclopentyl-2-(phenylthio)acetamide functions as an HDAC inhibitor, meaning that it blocks the activity of HDAC enzymes. HDAC enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC enzymes, N-cyclopentyl-2-(phenylthio)acetamide can increase the acetylation of histone proteins, leading to the activation of gene transcription. This can result in a wide range of biological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(phenylthio)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-cyclopentyl-2-(phenylthio)acetamide can induce cell cycle arrest and apoptosis by activating the p53 pathway. N-cyclopentyl-2-(phenylthio)acetamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In animal models of Alzheimer's disease, N-cyclopentyl-2-(phenylthio)acetamide has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing the production of beta-amyloid plaques. Additionally, N-cyclopentyl-2-(phenylthio)acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2-(phenylthio)acetamide in lab experiments is its potent HDAC inhibitory activity, which can lead to a wide range of biological effects. N-cyclopentyl-2-(phenylthio)acetamide is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using N-cyclopentyl-2-(phenylthio)acetamide is its potential toxicity, particularly at high concentrations. Additionally, N-cyclopentyl-2-(phenylthio)acetamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-(phenylthio)acetamide. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. N-cyclopentyl-2-(phenylthio)acetamide has also been shown to have potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the safety and efficacy of N-cyclopentyl-2-(phenylthio)acetamide in humans, particularly in clinical trials.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(phenylthio)acetamide involves the reaction of cyclopentylamine with chloroacetyl chloride to form N-cyclopentyl chloroacetamide. The resulting compound is then reacted with phenylthiol in the presence of a base to form N-cyclopentyl-2-(phenylthio)acetamide. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-cyclopentyl-2-(phenylthio)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anticancer properties and can induce cell cycle arrest and apoptosis in cancer cells. N-cyclopentyl-2-(phenylthio)acetamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, N-cyclopentyl-2-(phenylthio)acetamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-cyclopentyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(14-11-6-4-5-7-11)10-16-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWFUAKAKYWWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(phenylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)

![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)


![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)